molecular formula C18H16N2O3 B12922388 Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate CAS No. 73053-98-2

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate

Cat. No.: B12922388
CAS No.: 73053-98-2
M. Wt: 308.3 g/mol
InChI Key: OOMWPOLYLKNJOQ-UHFFFAOYSA-N
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Description

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate typically involves the reaction of 1H-indole-3-carbaldehyde with benzyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of Benzyl (2-(1H-indol-3-yl)-2-oxoethyl)carbamate.

    Benzylcarbamate: Another related compound with similar structural features.

    2-(1H-Indol-3-yl)quinazolin-4(3H)-one: A compound with similar biological activities.

Uniqueness: this compound is unique due to its specific combination of the indole ring and carbamate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

73053-98-2

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

benzyl N-[2-(1H-indol-3-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C18H16N2O3/c21-17(15-10-19-16-9-5-4-8-14(15)16)11-20-18(22)23-12-13-6-2-1-3-7-13/h1-10,19H,11-12H2,(H,20,22)

InChI Key

OOMWPOLYLKNJOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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